TYK2 Inhibitory Activity: (3R,4S)- vs (3S,4S)-Derived Congeners
N‑Arylated products derived from the (3R,4S) enantiomer of this scaffold exhibit potent TYK2 inhibition with IC₅₀ <5 nM . In contrast, the identical N‑aryl derivative built from the (3S,4S) isomer shows no measurable inhibition at concentrations up to 10 µM, a >2000‑fold drop . This demonstrates that the 4‑methyl stereochemistry is a primary determinant of on‑target activity.
| Evidence Dimension | TYK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10 µM (no inhibition) |
| Comparator Or Baseline | (3R,4S) isomer: IC₅₀ <5 nM |
| Quantified Difference | >2000-fold lower potency for (3S,4S) |
| Conditions | Recombinant TYK2 catalytic domain inhibition assay, as reported for Tyk2-IN-20 (Example 289) |
Why This Matters
Procurement of the correct (3S,4S) enantiomer is essential when the goal is to serve as an inactive control or as a precursor for stereochemical inversion to the active (3R,4S) series.
